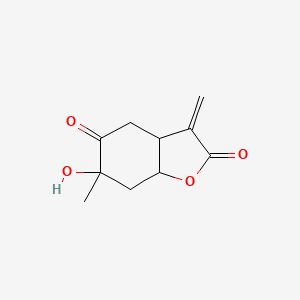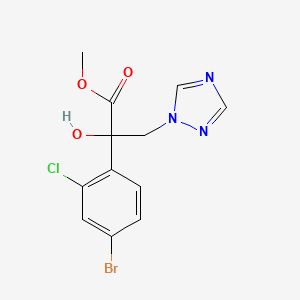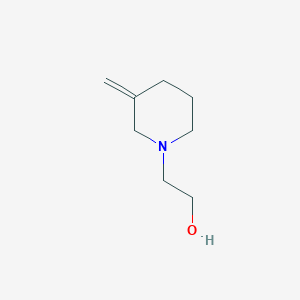
2-(3-Methylenepiperidin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylenepiperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylenepiperidin-1-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the methylene and ethan-1-ol groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(3-Methylenepiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methylene group or convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alkenes.
Substitution: Produces various substituted piperidine derivatives.
科学的研究の応用
2-(3-Methylenepiperidin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(3-Methylenepiperidin-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(1-Methylpiperidin-3-yl)ethan-1-ol
- 2-(3-Methylpiperidin-2-yl)ethan-1-ol
- 2-(1-Methylpiperidin-2-yl)ethan-1-ol
Uniqueness
2-(3-Methylenepiperidin-1-yl)ethan-1-ol is unique due to the presence of the methylene group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to other piperidine derivatives, making it valuable for specific research and industrial applications.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
2-(3-methylidenepiperidin-1-yl)ethanol |
InChI |
InChI=1S/C8H15NO/c1-8-3-2-4-9(7-8)5-6-10/h10H,1-7H2 |
InChIキー |
KZRMQXHISGBDSY-UHFFFAOYSA-N |
正規SMILES |
C=C1CCCN(C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


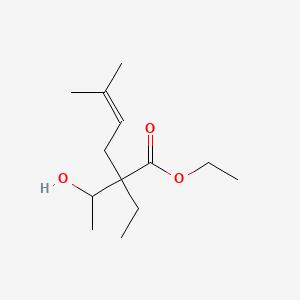
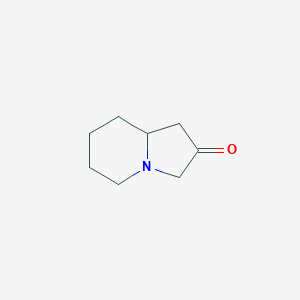
![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315706.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)
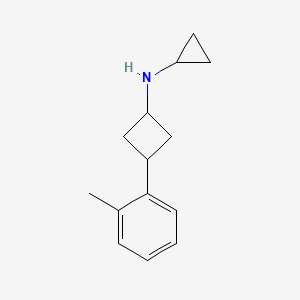
![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
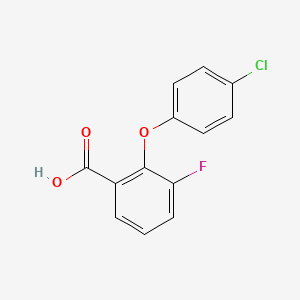
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
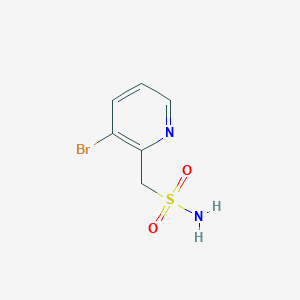
![1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate](/img/structure/B12315770.png)
